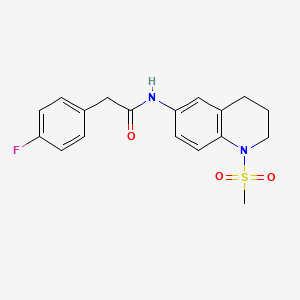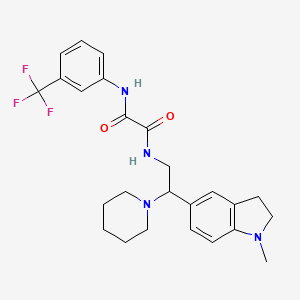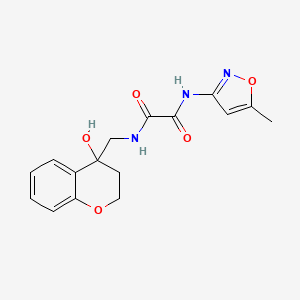
N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as HIOC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HIOC has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Isoxazole and Chroman Derivatives in Medicinal Chemistry
Chemical Properties and Synthetic Routes : Oxadiazoles, which share structural similarities with isoxazoles, are highlighted for their presence in druglike molecules, acting as bioisosteric replacements for ester and amide functionalities. These compounds show significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, favoring certain isomers. Novel synthetic routes for oxadiazoles are described, providing insights into the versatility and potential applications of these heteroaromatic rings in drug development (Boström et al., 2012).
Neuroprotective Activity : Research into isoxazole-substituted chromans against oxidative stress-induced neuronal damage reveals that catechol-bearing regioisomers of 5-isoxazolyl-6-hydroxy-chroman exhibit in vitro neuroprotective activity. This study aimed to discover non-cytotoxic chromans with high neuroprotective activity, showing the potential of these compounds in developing treatments for neurodegenerative diseases (Koufaki et al., 2011).
properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-10-8-13(19-24-10)18-15(21)14(20)17-9-16(22)6-7-23-12-5-3-2-4-11(12)16/h2-5,8,22H,6-7,9H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYDRSGNIYAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

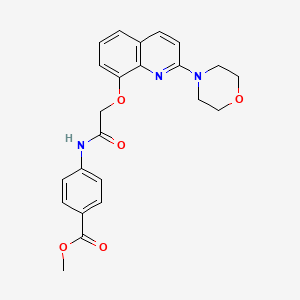
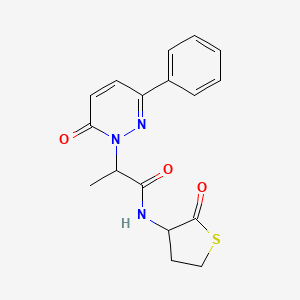
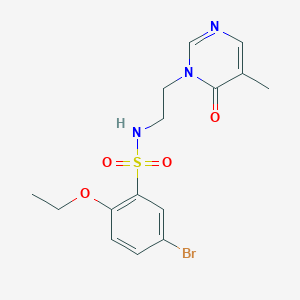
![N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2676577.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2676584.png)
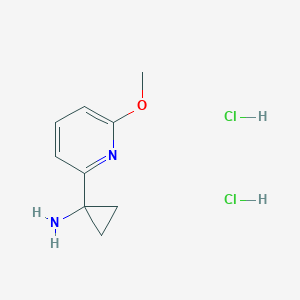
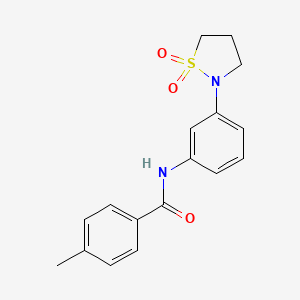
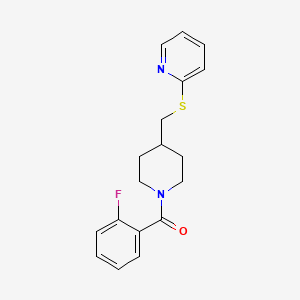

![1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2676593.png)
